Gly-arg-gly-asp, often referred to as the Arg-Gly-Asp sequence, is a critical tripeptide involved in cell adhesion processes. This sequence is recognized by integrins, a family of cell surface receptors that mediate various cellular functions, including adhesion, migration, and signaling. The Arg-Gly-Asp sequence is prevalent in many extracellular matrix proteins and plays a significant role in tissue engineering and regenerative medicine.
The Arg-Gly-Asp sequence was first identified in fibronectin, a glycoprotein that helps cells attach to the extracellular matrix. This sequence is also found in other proteins such as vitronectin and laminin, which are essential for cell adhesion and signaling.
Gly-arg-gly-asp is classified as a peptide, specifically a bioactive peptide due to its role in biological processes. It is often used in synthetic biology and materials science to enhance cell adhesion properties in various applications.
The synthesis of the Gly-arg-gly-asp sequence can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis.
For example, the synthesis of Gly-arg-gly-asp can be performed using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for selective deprotection of the amino acids at specific stages of the synthesis. The final product can be purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
The molecular structure of Gly-arg-gly-asp consists of three amino acids: glycine (Gly), arginine (Arg), and aspartic acid (Asp). The sequence can be represented as follows:
The molecular formula for Gly-arg-gly-asp is CHNO, with a molecular weight of approximately 290.29 g/mol. The peptide exhibits specific conformational properties that facilitate its interaction with integrin receptors.
Gly-arg-gly-asp can undergo several chemical reactions, primarily involving its functional groups:
The mechanism of action for Gly-arg-gly-asp primarily involves its interaction with integrins on cell surfaces. When cells encounter this tripeptide sequence, integrins bind to it, triggering intracellular signaling pathways that promote cell adhesion and migration.
Studies have shown that the presence of Gly-arg-gly-asp enhances cell attachment rates significantly compared to controls lacking this sequence. For instance, endothelial cells exhibit increased spreading and viability when cultured on surfaces coated with Gly-arg-gly-asp .
Gly-arg-gly-asp is typically a white crystalline powder at room temperature. It is soluble in water and exhibits good stability under physiological conditions.
The peptide has a pKa value around 2.0 for the carboxylic acid group and approximately 12.5 for the guanidinium group of arginine. These values indicate its behavior in different pH environments, influencing its solubility and interaction with other biomolecules.
Relevant data shows that Gly-arg-gly-asp maintains biological activity across a range of physiological pH levels (6.5 to 7.5), making it suitable for various biomedical applications .
Gly-arg-gly-asp has numerous scientific uses:
The tripeptide motif Arg-Gly-Asp (RGD) in GRGDSP serves as the primary recognition sequence for integrins αvβ3, αvβ5, and αvβ6. Structural analyses reveal that binding specificity is governed by distinct molecular architectures of the integrin headpieces. The αvβ3 integrin harbors a deep, hydrophobic pocket in its β3 subunit that accommodates the RGD motif, with coordination stabilized by three metal ions (Mg²⁺/Mn²⁺) at the metal ion-dependent adhesion site (MIDAS). The Asp residue of GRGDSP directly chelates the MIDAS ion, forming a salt bridge with β3 residue Ser121 [8] [4]. In contrast, αvβ6 exhibits a narrower ligand-binding cleft with a unique hydrophobic pocket in the β6 subunit, formed by residues Ala217 and Lys170, which preferentially recognizes extended RGD conformations [2] [4]. This pocket enables αvβ6 to bind GRGDSP with 1,000-fold higher affinity (Kd = 8.5 nM) than αvβ3 (Kd = 10 μM), as demonstrated by fluorescence anisotropy assays [4].
Table 1: Key Structural Features of RGD-Binding Integrins
Integrin | Critical β-Subunit Residues | MIDAS Configuration | Reported Kd for GRGDSP |
---|---|---|---|
αvβ3 | Ser121, Tyr122, Ser123 | Three-metal ion cluster | 10 μM |
αvβ5 | Asp227, Asn224 | Similar to αvβ3 | ~100 μM |
αvβ6 | Ala217, Lys170 | Remodeled α2-α3 loop | 8.5 nM |
αvβ8 | Asp218, Glu220 | SyMBS loss at low pH | 15 nM (TGF-β peptides) |
Specificity-determining loops (SDLs) in the β-subunit further modulate selectivity. SDL1 and SDL3 in β6 contain residue pairs that sterically exclude bulkier ligands, explaining αvβ6's preference for linear GRGDSP over cyclic RGD peptides [2] [8]. Molecular dynamics simulations confirm that αvβ5's lower affinity stems from electrostatic repulsion between its Asp227 and the RGD aspartate, absent in αvβ6 [8].
Flanking residues in GRGDSP significantly enhance integrin binding through hydrophobic interactions beyond the core RGD motif. Structural studies of αvβ6 complexed with TGF-β prodomain peptides (GRGDLGRL) reveal that the Leu-Iso-Leu (LXXL/I) sequence C-terminal to RGD forms an amphipathic α-helix that docks into a hydrophobic groove in the β6 subunit [2] [4]. Mutational analyses show that replacing these residues with alanine reduces binding affinity by >100-fold, confirming their mechanistic role [4]. Similarly, in αvβ3, the β3 subunit's Trp149 and Tyr122 engage in van der Waals contacts with the Gly-Ser-Pro residues flanking RGD in GRGDSP, as evidenced by crystal structures (PDB: 3ZE1) [8].
Table 2: Influence of Flanking Residues on Integrin Affinity
Integrin | Optimal Flanking Motif | Hydrophobic Pocket Residues | Affinity Enhancement |
---|---|---|---|
αvβ6 | LXXL/I (e.g., DLGRL) | Ala217, Leu218, Phe292 | >100-fold vs. RGD alone |
αvβ3 | Small residues (e.g., GSP) | Trp149, Tyr122, Ala218 | 10-fold vs. RGD alone |
αvβ8 | Basic residues (e.g., RKK) | Asp218, Glu220, Phe185 | Context-dependent |
The pharmacological significance is highlighted by CWHM12, an RGD-mimetic inhibitor that exploits αvβ6's hydrophobic pocket to achieve sub-nanomolar potency (IC₅₀ < 2.0 nM). This inhibitor attenuates hepatic stellate cell activation by blocking integrin-mediated mechanosignaling [7].
GRGDSP exhibits remarkable conformational plasticity during integrin binding. Nuclear magnetic resonance (NMR) studies demonstrate that free GRGDSP populates an ensemble of states, including β-turns (30%), extended chains (50%), and rare α-helical folds (20%). Upon binding αvβ3, it adopts a stable β-turn stabilized by hydrogen bonds between Arg1 and Asp3 [8]. Single-molecule force spectroscopy reveals that mechanical tension applied via integrins induces a conformational shift from bent to extended states in GRGDSP-bound complexes. At forces >10 pN, the peptide extends by 0.8 nm, facilitating full activation of the integrin's hybrid domain [9] [10].
Table 3: Conformational States of GRGDSP During Integrin Binding
State | Dominant Structure | Stabilizing Interactions | Biological Role |
---|---|---|---|
Unbound | Extended chain (50%) | Solvent H-bonds | N/A |
αvβ3-bound | Type II β-turn | Arg-D227α salt bridge; Asp-MIDAS chelation | High-affinity adhesion |
Force-activated | Extended conformation | Mechanical stabilization of β6-α1 loop | Mechanotransduction signaling |
Integrin engagement triggers allosteric changes: αvβ6 undergoes a 10° swing of its hybrid domain upon GRGDSP binding, exposing the cryptic TGF-β activation site. Molecular dynamics simulations show that this transition occurs within 200 ns and correlates with force-dependent stabilization of the open conformation [10].
Isothermal titration calorimetry (ITC) studies quantify GRGDSP-integrin binding as enthalpy-driven (ΔH = -15.2 kcal/mol for αvβ6) with a compensating entropy penalty (-TΔS = +8.7 kcal/mol), indicating that complex stability arises from specific hydrogen bonds and ionic interactions rather than hydrophobic effects [3] [10]. Kinetic analyses reveal that αvβ6's high affinity for GRGDSP stems from slow dissociation (kₒff = 0.02 s⁻¹ vs. 0.15 s⁻¹ for αvβ3), attributed to electrostatic reinforcement of the Asp-MIDAS bond [4].
Table 4: Thermodynamic Parameters of GRGDSP-Integrin Binding
Parameter | αvβ3 | αvβ5 | αvβ6 |
---|---|---|---|
ΔG (kcal/mol) | -6.8 | -7.2 | -10.5 |
ΔH (kcal/mol) | -9.5 | -10.1 | -15.2 |
-TΔS (kcal/mol) | +2.7 | +2.9 | +4.7 |
kₒn (M⁻¹s⁻¹) | 1.2 × 10⁴ | 3.5 × 10⁴ | 2.8 × 10⁵ |
kₒff (s⁻¹) | 0.15 | 0.09 | 0.02 |
Force-dependent unbinding experiments demonstrate that mechanical load stabilizes GRGDSP-αvβ3 bonds through "catch bond" behavior, where bond lifetime peaks at 12 pN (2.5-fold increase vs. zero force). This phenomenon arises from force-induced remodeling of the βI domain, which positions the MIDAS ion for optimal Asp coordination [9] [10]. Allosteric networks connecting the ligand-binding site to cytoplasmic domains exhibit negative cooperativity: GRGDSP binding reduces talin affinity by 40%, facilitating inside-out regulation [10].
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